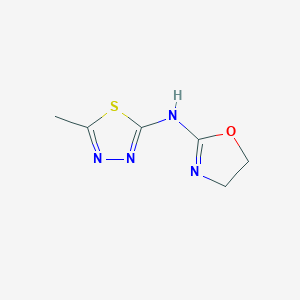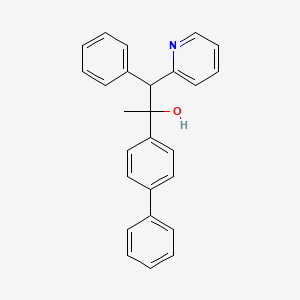
2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its complex molecular structure, which includes biphenyl, pyridine, and ethanol groups. It has a molecular formula of C26H23NO and a molecular weight of 365.4669 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol typically involves multi-step organic reactions. The process begins with the formation of the biphenyl and pyridine intermediates, which are then coupled through a series of reactions involving reagents such as Grignard reagents, organolithium compounds, and various catalysts. The final step usually involves the reduction of the intermediate to yield the desired ethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol: shares similarities with other biphenyl and pyridine derivatives, such as:
Uniqueness
The uniqueness of alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
16164-72-0 |
|---|---|
Molekularformel |
C26H23NO |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
1-phenyl-2-(4-phenylphenyl)-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C26H23NO/c1-26(28,23-17-15-21(16-18-23)20-10-4-2-5-11-20)25(22-12-6-3-7-13-22)24-14-8-9-19-27-24/h2-19,25,28H,1H3 |
InChI-Schlüssel |
PMWCWPLKNZYGCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C4=CC=CC=N4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


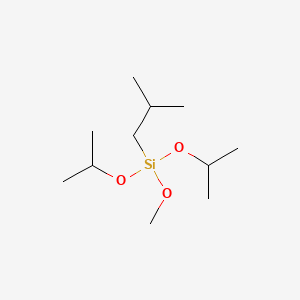
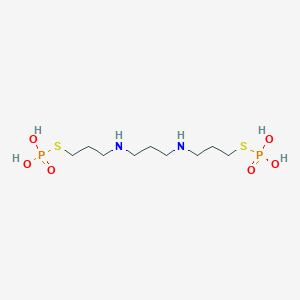
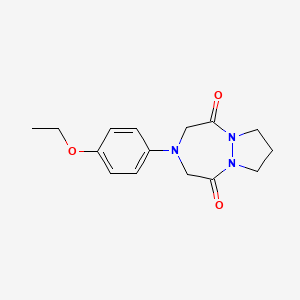
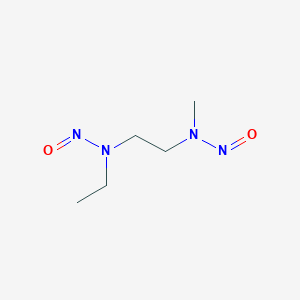

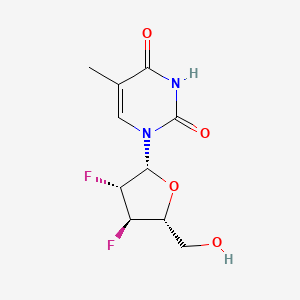
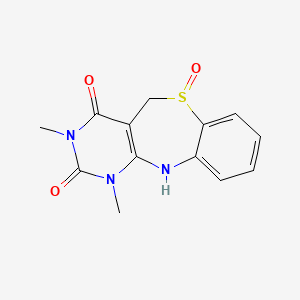
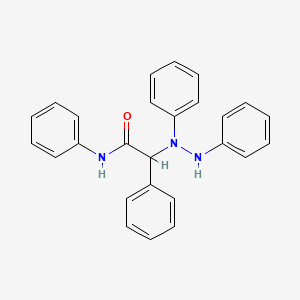

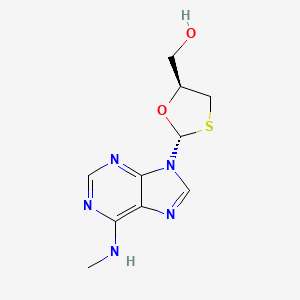
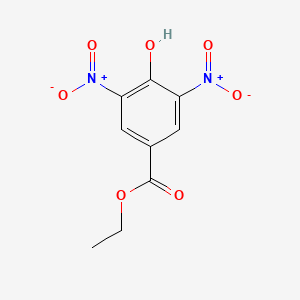
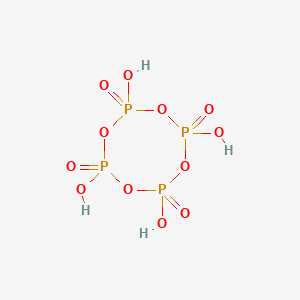
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
